

physical and chemical characteristics of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

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Compound of Interest

Compound Name: 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

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An In-depth Technical Guide to **2,4-Diamino-6-hydroxy-5-nitrosopyrimidine**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**, a critical heterocyclic compound with significant applications in pharmaceutical synthesis and research. The document delves into its fundamental physical and chemical characteristics, supported by spectroscopic and crystallographic data. Furthermore, it outlines detailed protocols for its synthesis and key chemical transformations, contextualizes its biological significance, and provides essential safety information. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, actionable understanding of this versatile pyrimidine derivative.

Molecular Identity and Structure

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a nitroso group attached to its core heterocyclic ring.^[1] This unique combination of functional groups dictates its chemical behavior and biological potential.

- Chemical Name: **2,4-Diamino-6-hydroxy-5-nitrosopyrimidine**

- Synonyms: 2,6-Diamino-5-nitroso-4-pyrimidinol, 2,6-Diamino-4-hydroxy-5-nitrosopyrimidine, DAHNP[2][3][4][5]
- CAS Number: 2387-48-6[3][5][6][7][8][9]
- Molecular Formula: C₄H₅N₅O₂[1][3][5]
- Molecular Weight: 155.11 g/mol [1][3][5]

The structural arrangement of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine** is crucial for its reactivity. The molecule exists in tautomeric forms, though X-ray crystallography has confirmed the 1H-4-one tautomer as predominant in the solid state.[1]

Caption: Chemical structure of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**.

Physicochemical Properties

The physical properties of this compound are largely influenced by its extensive hydrogen bonding capabilities, stemming from the amino and hydroxyl groups. This leads to a high melting point and limited solubility in common organic solvents.

Table 1: Summary of Physical Properties

Property	Value	Reference(s)
Appearance	Pale red to light red solid	[1]
Melting Point	>360 °C	[1][3][5][6]
Boiling Point	271.6 ± 50.0 °C (Predicted)	[3]
Density	2.19 ± 0.1 g/cm ³ (Predicted)	[3]
Solubility	Very slightly soluble in DMSO and water (requires heating and sonication)	[3][6]
pKa	8.33 ± 0.50 (Predicted)	[3][6]

Spectroscopic and Crystallographic Profile

A multi-technique analytical approach is essential for the unambiguous characterization of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive insights into the molecule's three-dimensional structure and packing in the solid state. The compound crystallizes in a monoclinic system, and its stability is significantly enhanced by an extensive network of intermolecular hydrogen bonds.

[1]

Table 2: Crystallographic Data

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /n	[1]
a (Å)	7.432(2)	[1]
b (Å)	11.856(3)	[1]
c (Å)	8.912(2)	[1]
β (°)	99.17(2)	[1]
Volume (Å ³)	776.2(3)	[1]

Analysis of bond lengths reveals a planar pyrimidine ring. The N-O bond length of the nitroso group is approximately 1.252(3) Å, indicating partial double bond character.[1]

Vibrational Spectroscopy (FT-IR/Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present. Key vibrational frequencies in the high-frequency region (3200-3500 cm⁻¹) correspond to the N-H and O-H stretching modes, confirming the presence of amino and hydroxyl groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR spectroscopy (^1H , ^{13}C , ^{15}N) is invaluable for elucidating the electronic environment and connectivity within the molecule. The ^1H NMR spectrum shows characteristic signals for the exchangeable protons of the amino and hydroxyl groups.[\[1\]](#)

Mass Spectrometry

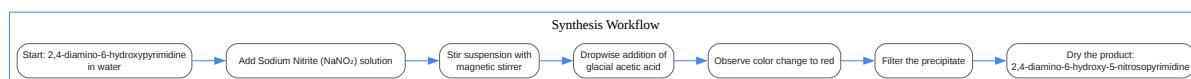
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization, the molecular ion peak is observed at an m/z of 155, which corresponds to the molecular formula $\text{C}_4\text{H}_5\text{N}_5\text{O}_2$.[\[1\]](#)

Chemical Synthesis and Reactivity

This compound is a key synthetic intermediate, and its preparation and subsequent reactions are well-established.

Synthesis Protocol

The most common laboratory synthesis involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.



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Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

- Preparation: Suspend 2,4-diamino-6-hydroxypyrimidine in water in a suitable reaction vessel.
[\[10\]](#)
- Nitrosating Agent: Add an aqueous solution of sodium nitrite to the suspension.[\[10\]](#)

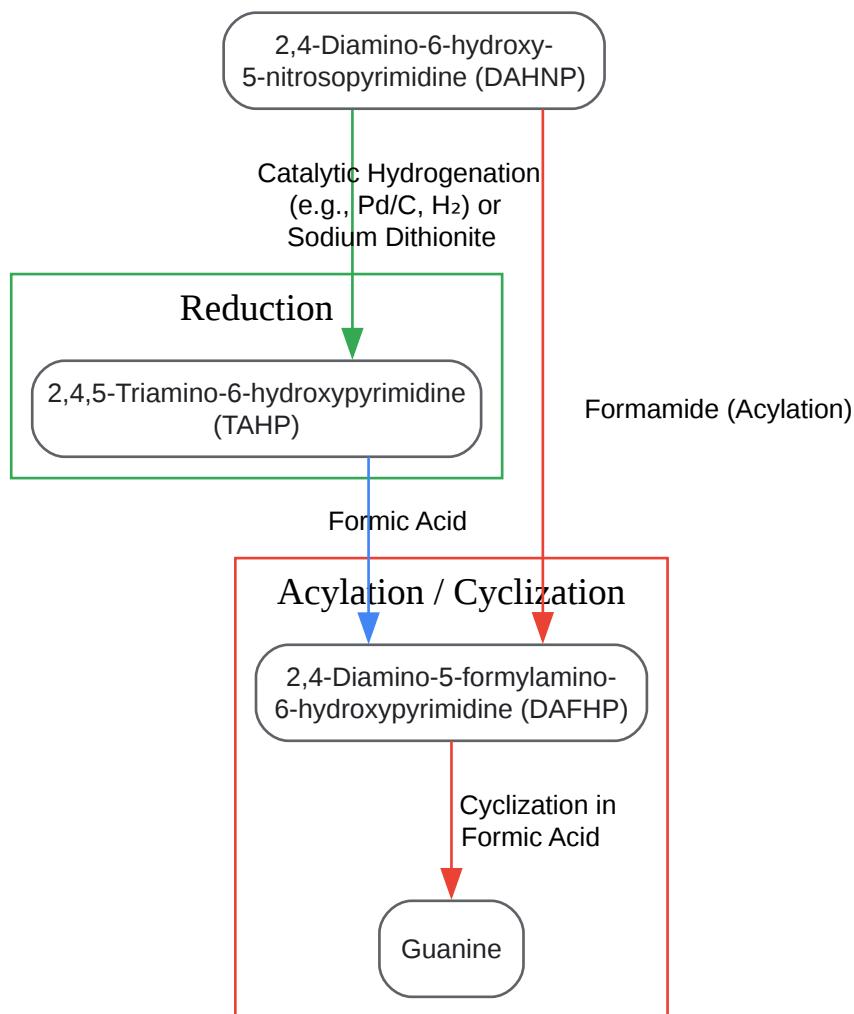
- Acidification: While stirring vigorously, add glacial acetic acid dropwise. The addition of acid is critical as it generates the nitrosating agent in situ. The solution will typically turn a distinct red color.[10]
- Reaction: Continue stirring to ensure the reaction goes to completion.
- Isolation: The product, being sparingly soluble, precipitates out of the solution. Collect the solid product by filtration.
- Purification: Wash the collected solid with water to remove any unreacted starting materials and salts, then dry thoroughly.

This procedure generally provides the target compound in high yield (approx. 80%).[10]

Alternative methods include using dilute formic acid instead of acetic acid or sulfuric acid, which can facilitate easier recycling of solvents and reagents in large-scale production.[11][12]

Key Chemical Reactions

The functional groups of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine** allow for several important transformations.

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Caption: Key reaction pathways of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**.

- Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP): The most significant reaction is the reduction of the nitroso group to a primary amine, yielding TAHP. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) at elevated temperatures and pressures.^[4] Chemical reducing agents such as sodium dithionite are also effective.^[10] TAHP is a crucial precursor in the synthesis of purines.
- Acylation and Cyclization: The compound can undergo acylation. For instance, reaction with formamide under catalytic conditions leads to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.^{[1][13]} This intermediate can then be cyclized in formic acid to produce guanine, a fundamental component of nucleic acids.^[13]

Biological Activity and Applications

The primary importance of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine** lies in its role as a versatile intermediate in the pharmaceutical industry.

- Pharmaceutical Synthesis: It is a key starting material for the synthesis of antiviral purine derivatives like ganciclovir and for folic acid.[10][11][12]
- Potential Antibiotic Properties: Research has indicated that this compound exhibits potential antibiotic activity, notably against *Clostridioides difficile*, a bacterium responsible for severe gastrointestinal infections.[1][6][8] Its structure suggests it may interfere with essential bacterial enzymes or metabolic pathways.[1]
- Research and Development: Its unique chemical structure makes it a valuable tool in the synthesis of novel compounds and for studying chemical reactions and biological pathways. [6]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

- Hazard Codes: Xi (Irritant)[5]
- Toxicity: Limited data is available, but one study reports a lowest published toxic dose (LDLo) in mice of 500 mg/kg via the intraperitoneal route.[3][8]
- Storage: Store in a cool, dark place under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C or in a -20°C freezer to ensure long-term stability. [3][6][7]

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